Methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride
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Description
Methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO4 and its molecular weight is 225.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Metabolic Studies
The compound has been explored in the context of synthesizing potential metabolites of brain imaging agents, demonstrating its relevance in neuroscientific research. Andersen et al. (1997) detailed the synthesis of potential hydroxy metabolites of brain imaging agents, highlighting the use of methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate in these processes. This work contributes to our understanding of brain function and the development of imaging techniques for neurological conditions (Andersen et al., 1997).
Microwave-Assisted Synthesis
Research by Onogi et al. (2012) demonstrated the efficiency of microwave-assisted synthesis in producing methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing the compound's role in streamlined and efficient chemical synthesis. The unexpected stereoselective substitution reaction under microwave-assisted conditions indicates its utility in designing more efficient synthetic pathways (Onogi et al., 2012).
Conformational Studies
Buñuel et al. (2000) explored the conformational aspects of 4,5-dihydroxynorvaline analogues with a norbornane skeleton, providing insights into the structural and conformational dynamics of similar compounds. This research contributes to the broader understanding of molecular conformations and their implications in chemical and biological systems (Buñuel et al., 2000).
Stereoselective Synthesis
Yakura et al. (1999) highlighted the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active, highly functionalized cyclopentane. This underscores the compound's relevance in producing stereospecific molecules, which is crucial for drug development and synthetic chemistry (Yakura et al., 1999).
Modified Synthesis Techniques
Ishmuratov et al. (2012) developed a modified stereospecific synthesis approach for potentially bioactive molecules, illustrating the compound's role in advancing synthetic methodologies for producing biologically and pharmacologically active substances (Ishmuratov et al., 2012).
Properties
IUPAC Name |
methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h4-7,10-11H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOTAURDUXBLQ-VSLZZJKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(CC1N)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]([C@H](C[C@@H]1N)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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